molecular formula C24H17ClN5O2S- B10865233 2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10865233
M. Wt: 474.9 g/mol
InChI Key: FSJRXUBXQCFWHR-UHFFFAOYSA-M
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Description

2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzothiazole, indole, and pyrazolopyridine moieties, which may contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and a suitable aldehyde or ketone, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Indole Derivative: The indole ring can be synthesized from an appropriate precursor, such as 5-chloroindole, through electrophilic substitution reactions.

    Construction of the Pyrazolopyridine Core: This involves the condensation of a pyrazole derivative with a pyridine ring, often using a cyclization reaction.

    Final Coupling: The benzothiazole, indole, and pyrazolopyridine intermediates are coupled under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrazolopyridine moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl group in the pyrazolopyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the benzothiazole and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, the compound might serve as a lead compound for drug development. Its diverse functional groups allow for modifications to enhance its therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate likely involves interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-5-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
  • 2-(1,3-benzothiazol-2-yl)-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate lies in its specific substitution pattern and the presence of the chloro group on the indole ring. This can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H17ClN5O2S-

Molecular Weight

474.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C24H18ClN5O2S/c1-13-22-19(28-30(23(22)32)24-27-18-4-2-3-5-20(18)33-24)11-21(31)29(13)9-8-14-12-26-17-7-6-15(25)10-16(14)17/h2-7,10-12,26,31H,8-9H2,1H3/p-1

InChI Key

FSJRXUBXQCFWHR-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CNC6=C5C=C(C=C6)Cl)[O-]

Origin of Product

United States

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